Benzene, 1,1'-(1-chloro-1,2-ethenediyl)bis[4-chloro-
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Overview
Description
Benzene, 1,1’-(1-chloro-1,2-ethenediyl)bis[4-chloro-] is an organic compound with the molecular formula C14H10Cl2 It is a derivative of benzene, featuring two chlorine atoms and an ethenediyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1-chloro-1,2-ethenediyl)bis[4-chloro-] typically involves the reaction of benzene derivatives with chlorinated ethenes under controlled conditions. One common method is the electrophilic aromatic substitution, where benzene reacts with chlorinated ethene in the presence of a catalyst, such as aluminum chloride (AlCl3), to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as OH-, NH3, under basic or neutral conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-(1-chloro-1,2-ethenediyl)bis[4-chloro-] has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1-chloro-1,2-ethenediyl)bis[4-chloro-] involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and molecular targets depend on the context of its application and the nature of the interacting species .
Comparison with Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-(1,2-dimethyl-1,2-ethenediyl)bis-
- Benzene, 1,1’-ethenylidenebis[4-chloro-]
Comparison: Benzene, 1,1’-(1-chloro-1,2-ethenediyl)bis[4-chloro-] is unique due to the presence of both chlorine atoms and the ethenediyl group, which impart distinct chemical properties and reactivity.
Properties
CAS No. |
76905-73-2 |
---|---|
Molecular Formula |
C14H9Cl3 |
Molecular Weight |
283.6 g/mol |
IUPAC Name |
1-chloro-4-[1-chloro-2-(4-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H9Cl3/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-9H |
InChI Key |
VJYJFYWOFVYWJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C2=CC=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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